molecular formula C9H4ClFO3 B2928359 5-Chloro-7-fluoro-1-benzofuran-3-carboxylic acid CAS No. 1508825-77-1

5-Chloro-7-fluoro-1-benzofuran-3-carboxylic acid

Cat. No.: B2928359
CAS No.: 1508825-77-1
M. Wt: 214.58
InChI Key: NBVALMKGTJBSMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

The safety information for 5-Chloro-7-fluoro-1-benzofuran-3-carboxylic acid indicates that it has some hazards. The hazard statements include H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While the specific future directions for 5-Chloro-7-fluoro-1-benzofuran-3-carboxylic acid are not available in the retrieved data, benzofuran compounds in general have attracted more and more attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . This suggests that there may be ongoing research and development involving these compounds.

Mechanism of Action

Target of Action

The primary targets of 5-Chloro-7-fluoro-1-benzofuran-3-carboxylic acid are currently unknown. This compound belongs to the benzofuran family, and some benzofuran derivatives have shown significant biological activities . .

Mode of Action

The mode of action of this compound is not well-studied. As a benzofuran derivative, it may share some common mechanisms with other benzofuran compounds. For instance, some benzofurans exhibit antimicrobial activity when the 4-position of the benzofuran contains halogens or hydroxyl groups . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-fluoro-1-benzofuran-3-carboxylic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions . Another common method is the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions often require the use of strong bases and dehydrating agents to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar cyclization reactions, optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-fluoro-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, alcohols, or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-7-fluoro-1-benzofuran-3-carboxylic acid is unique due to its specific halogen substitutions, which can significantly influence its chemical reactivity and biological activity. These substitutions can enhance its potential as a therapeutic agent compared to other benzofuran derivatives .

Properties

IUPAC Name

5-chloro-7-fluoro-1-benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClFO3/c10-4-1-5-6(9(12)13)3-14-8(5)7(11)2-4/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVALMKGTJBSMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=CO2)C(=O)O)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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